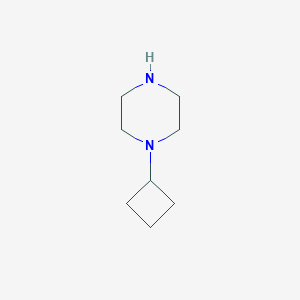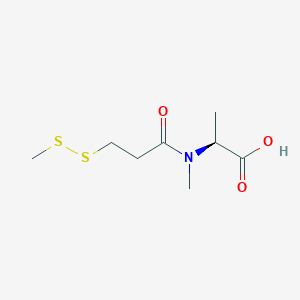
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid, also known as NMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NMDA is a derivative of the amino acid cysteine and is known to have neuroprotective properties. In
作用机制
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid works by activating the (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid receptor, which is a type of glutamate receptor found in the brain. The activation of the (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid receptor leads to an influx of calcium ions into the neuron, which triggers a cascade of events that ultimately leads to the neuroprotective effects of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid. The activation of the (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid receptor also plays a role in learning and memory processes in the brain.
Biochemical and Physiological Effects:
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has been shown to have a range of biochemical and physiological effects in the brain. Studies have shown that (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid can reduce oxidative stress and inflammation, increase the production of neurotrophic factors, and enhance synaptic plasticity. (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One of the major advantages of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid in lab experiments is its neuroprotective properties, which make it a valuable tool for studying neurodegenerative diseases and brain injury. Additionally, (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has been shown to enhance synaptic plasticity, which makes it a useful tool for studying learning and memory processes. However, one of the limitations of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid is its potential toxicity at high concentrations, which requires careful handling and dosing in lab experiments.
未来方向
There are several future directions for the study of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid. One area of research is the development of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid-based therapies for neurodegenerative diseases and brain injury. Another area of research is the study of the role of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid in learning and memory processes, which could lead to the development of new treatments for cognitive disorders. Additionally, the development of new synthesis methods and purification techniques for (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid could improve the efficiency and yield of the synthesis process.
合成方法
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid can be synthesized through a multi-step process involving the reaction of cysteine with various reagents such as methyl iodide, sodium hydride, and acrylonitrile. The resulting product is then treated with thionyl chloride to obtain the final product, (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid. The synthesis of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid requires careful handling of the reagents and purification techniques to obtain a pure product.
科学研究应用
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain, which are key factors in the development of these diseases. Additionally, (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has been studied for its potential use in the treatment of stroke, traumatic brain injury, and spinal cord injury.
属性
IUPAC Name |
(2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKAUPROPWPLTQ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)CCSSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)CCSSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)
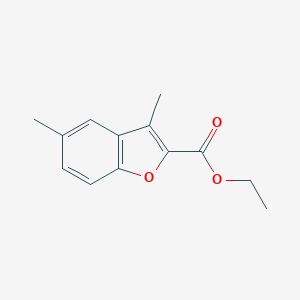

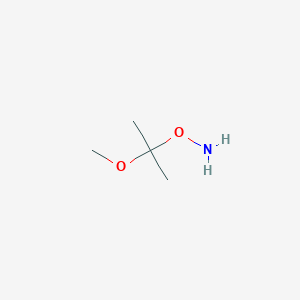


![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
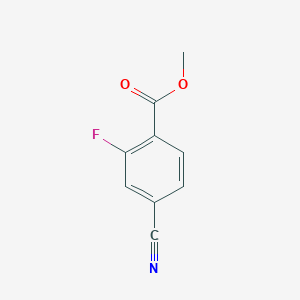

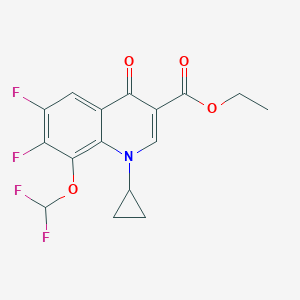
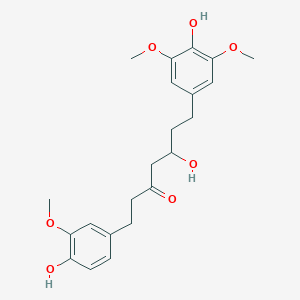
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)
